molecular formula C25H25N5O2S2 B8359104 Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-[[(1S,3S,5S)-2-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azabicyclo[3.1.0]hex-3-yl]methyl]-

Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-[[(1S,3S,5S)-2-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azabicyclo[3.1.0]hex-3-yl]methyl]-

Cat. No. B8359104
M. Wt: 491.6 g/mol
InChI Key: BBILWLLJFSWYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1nc2sccn2c1C(=O)NCC1CC2CC2N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:20][c:21]1[s:22][c:23](-[c:29]2[cH:30][c:31]([CH3:35])[cH:32][cH:33][cH:34]2)[c:24]([C:26](=[O:27])[OH:28])[n:25]1.[CH:1]12[NH:2][CH:3]([CH2:7][NH:8][C:9](=[O:10])[c:11]3[c:12]([CH3:19])[n:13][c:14]4[s:15][cH:16][cH:17][n:18]34)[CH2:4][CH:5]1[CH2:6]2>>[CH:1]12[N:2]([C:26]([c:24]3[c:23](-[c:29]4[cH:30][c:31]([CH3:35])[cH:32][cH:33][cH:34]4)[s:22][c:21]([CH3:20])[n:25]3)=[O:27])[CH:3]([CH2:7][NH:8][C:9](=[O:10])[c:11]3[c:12]([CH3:19])[n:13][c:14]4[s:15][cH:16][cH:17][n:18]34)[CH2:4][CH:5]1[CH2:6]2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1cccc(-c2sc(C)nc2C(=O)O)c1
Name
Cc1nc2sccn2c1C(=O)NCC1CC2CC2N1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1nc2sccn2c1C(=O)NCC1CC2CC2N1

Outcomes

Product
Name
Type
product
Smiles
Cc1cccc(-c2sc(C)nc2C(=O)N2C(CNC(=O)c3c(C)nc4sccn34)CC3CC32)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1nc2sccn2c1C(=O)NCC1CC2CC2N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:20][c:21]1[s:22][c:23](-[c:29]2[cH:30][c:31]([CH3:35])[cH:32][cH:33][cH:34]2)[c:24]([C:26](=[O:27])[OH:28])[n:25]1.[CH:1]12[NH:2][CH:3]([CH2:7][NH:8][C:9](=[O:10])[c:11]3[c:12]([CH3:19])[n:13][c:14]4[s:15][cH:16][cH:17][n:18]34)[CH2:4][CH:5]1[CH2:6]2>>[CH:1]12[N:2]([C:26]([c:24]3[c:23](-[c:29]4[cH:30][c:31]([CH3:35])[cH:32][cH:33][cH:34]4)[s:22][c:21]([CH3:20])[n:25]3)=[O:27])[CH:3]([CH2:7][NH:8][C:9](=[O:10])[c:11]3[c:12]([CH3:19])[n:13][c:14]4[s:15][cH:16][cH:17][n:18]34)[CH2:4][CH:5]1[CH2:6]2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1cccc(-c2sc(C)nc2C(=O)O)c1
Name
Cc1nc2sccn2c1C(=O)NCC1CC2CC2N1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1nc2sccn2c1C(=O)NCC1CC2CC2N1

Outcomes

Product
Name
Type
product
Smiles
Cc1cccc(-c2sc(C)nc2C(=O)N2C(CNC(=O)c3c(C)nc4sccn34)CC3CC32)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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